molecular formula C8H16INO2 B2868616 (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester CAS No. 446060-78-2

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B2868616
CAS No.: 446060-78-2
M. Wt: 285.125
InChI Key: CUKVINMIOAQKNB-ZCFIWIBFSA-N
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Description

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl ester group, a methyl-substituted ethyl chain, and an iodine atom at the 2-position. The iodine atom may serve as a versatile handle for further functionalization (e.g., cross-coupling reactions) or influence biological interactions.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446060-78-2
Record name (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, 95%
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

(R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester\text{(R)-2-Iodo-1-methyl-ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester} (R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate→(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.

Industry

In the industrial sector, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Ester Group Substituents Pharmacological Activity Stability Notes
(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester tert-butyl Iodo, methyl Not reported High (assumed) Bulkier ester; potential synthetic utility
(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester benzyl Iodo, methyl Discontinued Moderate Commercial discontinuation; smaller ester
Methylphenyl-carbamic ester of 3-oxyphenyl-TMA methylsulfate methyl-phenyl Trimethylammonium High intestinal activity Stable Mimics physostigmine; quaternary salt enhances activity
Dimethylcarbamic ester derivatives dimethyl Variable Strong miotic activity High Active in physostigmine-like applications

Key Observations:

In contrast, benzyl esters (e.g., the discontinued S-isomer analog) may offer better synthetic flexibility but lower stability . Dimethylcarbamic esters exhibit strong physostigmine-like activity, whereas bulkier esters (e.g., diethyl) are inactive . This suggests the tert-butyl variant may lack similar pharmacological activity unless paired with a complementary basic substituent.

Substituent Effects: The iodine atom in the target compound distinguishes it from non-halogenated analogs. Halogens like iodine can increase molecular weight, alter lipophilicity, and serve as synthetic handles, unlike methyl or hydrogen substituents in other carbamates . Quaternary ammonium groups (e.g., in methylphenyl-carbamic esters) significantly enhance biological activity compared to tertiary bases, a feature absent in the target compound .

Stereochemical Considerations :

  • The (R)-configuration of the target compound may influence its interaction with chiral biological targets or synthetic pathways, contrasting with the (S)-isomer benzyl ester, which was discontinued .

Biological Activity

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, also known as tert-butyl [(R)-2-iodo-1-methylethyl]carbamate, is an organic compound with notable biological activity and applications in medicinal chemistry. Its unique structure, characterized by the presence of an iodine atom, a carbamate group, and a tert-butyl ester, contributes to its reactivity and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through several mechanisms:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific enzymes or receptors.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active carbamic acid derivative which may interact with biological systems.
  • Nucleophilic Substitution : The compound can undergo substitution reactions where the iodine atom is replaced by nucleophiles such as amines or thiols, leading to the formation of new biologically active compounds.

Applications in Biological Research

The compound has been explored for various applications in biological research:

  • Biochemical Probes : Due to its reactivity, it serves as a biochemical probe for studying enzyme mechanisms and protein interactions.
  • Drug Development : Its structure allows for modifications that can lead to novel drug candidates targeting specific diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Radiolabeling Applications : Research indicated that this compound could be used as a precursor for radiolabeled compounds in imaging studies, aiding in the visualization of biological processes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-2-Iodo-1-methyl-ethyl-carbamic acid tert-butyl esterStructureSimilar reactivity; explored for drug development
tert-Butyl carbamateStructureLacks iodine; used as a building block
(S)-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl esterStructureSimilar structure; less reactive than iodine analog

Synthetic Routes

The synthesis of this compound typically involves the reaction of (R)-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels.

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